molecular formula C8H6ClFO B154846 2-Fluoro-5-methylbenzoyl chloride CAS No. 135564-61-3

2-Fluoro-5-methylbenzoyl chloride

Cat. No.: B154846
CAS No.: 135564-61-3
M. Wt: 172.58 g/mol
InChI Key: WVRZOPWHCFDYSQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fifth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-methylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-fluoro-5-methylbenzoic acid with thionyl chloride. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures (0°C) to prevent decomposition . The reaction can be represented as follows:

2-Fluoro-5-methylbenzoic acid+Thionyl chloride2-Fluoro-5-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Fluoro-5-methylbenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Fluoro-5-methylbenzoic acid+Thionyl chloride→2-Fluoro-5-methylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Alcohols: Formed from reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-Fluoro-5-methylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methylbenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the fluorine and methyl groups influences its chemical behavior and applications .

Properties

IUPAC Name

2-fluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRZOPWHCFDYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426947
Record name 2-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135564-61-3
Record name 2-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135564-61-3
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Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-5-methylbenzoic acid (41.05 g, 0.266 mol) in thionyl chloride (200 mL) is refluxed for 45 min., during which time it becomes homogeneous. After cooling, the thionyl chloride is evaporated to yield 2-fluoro-5-methylbenzoyl chloride, as a yellow liquid, which is dissolved in CH2Cl2 (500 mL), and cooled to 0° C. To this solution is added 2-(trimethylsilyl)-ethanol (48.65 mL, 40.14 g, 0.34 mol), followed by triethylamine (85.86 g, 118.3 mL, 0.85 mol), and the solution is warmed to room temp. over 1 h. The solution is then washed with 1 N HCl (2×500 mL), water (1×250 mL) and brine (1×100 mL), dried (MgSO4), evaporated and chromatographed (silica, 5% EtOAc/hexane) to yield (2-trimethylsilyl)-ethyl 2-fluoro-5-methylbenzoate, as a yellow oil.
Quantity
41.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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